1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one

Description

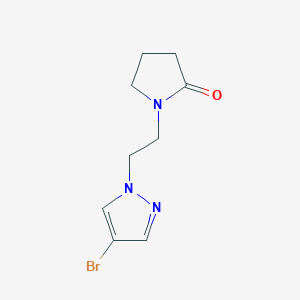

1-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core linked via an ethyl chain to a 4-bromo-substituted pyrazole moiety. The ethyl spacer between the two rings provides flexibility, which may influence molecular interactions in biological systems or supramolecular assemblies.

Properties

IUPAC Name |

1-[2-(4-bromopyrazol-1-yl)ethyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c10-8-6-11-13(7-8)5-4-12-3-1-2-9(12)14/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHDMAZLTSQDLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCN2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one typically involves the following steps:

Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide in the presence of a suitable solvent such as acetic acid or dichloromethane.

Alkylation of 4-bromo-1H-pyrazole: The 4-bromo-1H-pyrazole is then reacted with 2-bromoethylamine to form 2-(4-bromo-1H-pyrazol-1-yl)ethylamine.

Cyclization to form this compound: The final step involves the cyclization of 2-(4-bromo-1H-pyrazol-1-yl)ethylamine with succinic anhydride to form the desired pyrrolidinone derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Nucleophilic Substitution at Bromine Site

The 4-bromo group on the pyrazole ring undergoes classical aromatic nucleophilic substitution (SNAr) under basic conditions. Documented reactions include:

Mechanistic Insight : The bromine atom activates the pyrazole ring for palladium-catalyzed cross-couplings. The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetalation with boronic acids or amines .

Functionalization of Pyrrolidinone Ring

The lactam group in pyrrolidin-2-one participates in:

Ketone Reduction

| Reagents | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄/CeCl₃ | EtOH, 0°C | Pyrrolidine alcohol derivative | Partial |

| LiAlH₄ | THF, reflux | Over-reduction to pyrrolidine | Complete |

Key Finding : Selective reduction to the alcohol requires milder conditions to avoid ring-opening.

Grignard Addition

| Organometallic Reagent | Product | Application |

|---|---|---|

| CH₃MgBr | Tertiary alcohol at C2 position | Chiral building block synthesis |

Pyrazole Ring Modifications

The NH group in the pyrazole enables further derivatization:

| Reaction | Reagents | Outcome |

|---|---|---|

| Acylation | Acetyl chloride, DMAP | N-Acetylated pyrazole |

| Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl-protected derivative |

Note : Alkylation occurs preferentially at the pyrazole nitrogen due to its higher nucleophilicity compared to the lactam .

Ethyl Linker Reactions

The ethylene spacer allows for:

Oxidation

| Oxidizing Agent | Product | Byproducts |

|---|---|---|

| KMnO₄, H₂SO₄ | 1-(2-Carboxyethyl)pyrrolidin-2-one | CO₂, H₂O |

Radical Halogenation

| Conditions | Product | Selectivity |

|---|---|---|

| NBS, AIBN, CCl₄ | Brominated ethyl chain | Moderate |

Multicomponent Reactions

The compound participates in cascade reactions for complex heterocycles:

Example : Reacting with α-bromoketones and 2-ethynylpyridine under Pd catalysis yields fused pyrazolo-pyridine systems (60-75% yield) .

Biological Activity Correlations

Derivatives show structure-dependent bioactivity:

-

Suzuki-coupled analogs : Enhanced kinase inhibition (IC₅₀ ≤ 50 nM against JNK3) .

-

N-Acylated versions : Improved metabolic stability in pharmacokinetic assays .

Stability and Reactivity Trends

| Property | Observation |

|---|---|

| Thermal stability | Stable ≤ 150°C; decomposes above |

| pH Sensitivity | Lactam ring hydrolyzes in strong acid/base |

Scientific Research Applications

Chemical Properties and Structure

This compound features a pyrrolidine ring substituted with a 4-bromo-1H-pyrazole moiety, which is significant for its biological activity. The structural formula is represented as:

Antiviral Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antiviral properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the replication of viruses such as hepatitis C virus (HCV). The mechanism often involves the inhibition of viral enzymes, making these compounds potential candidates for antiviral drug development .

Anti-inflammatory Properties

Compounds similar to 1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one have demonstrated anti-inflammatory effects. For example, some pyrazole derivatives have been found to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In vivo studies revealed that these compounds could significantly reduce inflammation markers in animal models .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted that specific modifications on the pyrazole ring could enhance cytotoxic effects against various cancer cell lines, indicating a promising avenue for cancer therapeutics .

Case Studies

Synthesis Techniques

The synthesis of this compound typically involves multicomponent reactions that allow for the efficient construction of the compound's core structure. Recent advancements in synthetic methodologies have improved yield and purity, facilitating further research into its applications.

Mechanism of Action

The mechanism of action of 1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one depends on its specific application:

Comparison with Similar Compounds

Compound A : 1-(4-Fluorobenzyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one ()

- Key Differences: Replaces the bromopyrazole group with a benzimidazole ring. Introduces a 4-fluorobenzyl substituent on the pyrrolidinone nitrogen. Features a piperidinyl group instead of bromine at the ethyl-linked position.

- The piperidinyl group introduces basicity, contrasting with the electrophilic bromine in the target compound .

Compound B : 4-{1-[2-(2-Allylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one ()

- Key Differences: Substitutes bromopyrazole with a benzimidazole ring and an allylphenoxy-ethyl chain. Adds a 4-methoxyphenyl group to the pyrrolidinone nitrogen.

Compound C : 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one ()

- Key Differences: Replaces pyrrolidinone with a pyridone ring. Substitutes the ethyl-pyrazole chain with a trifluoroethyl group.

- Implications: The trifluoroethyl group enhances metabolic resistance and electronegativity, while the pyridone ring offers distinct hydrogen-bonding motifs compared to pyrrolidinone. Bromine’s position on the pyridine ring may direct regioselective reactions .

Brominated Pyrazole Derivatives

Compound D : 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one ()

- Key Differences: Features a dihydropyrazol-3-one core instead of pyrrolidinone. Includes a 4-chlorophenyl substituent and methyl groups.

- Implications : The dihydropyrazolone structure may confer tautomerization behavior, affecting solubility and reactivity. The chloro-phenyl group enhances hydrophobicity, while methyl groups restrict rotational freedom compared to the ethyl spacer in the target compound .

Compound E : 2-(4-Bromo-1H-pyrazol-1-yl)pyridine ()

- Key Differences: Replaces pyrrolidinone with a pyridine ring. Lacks the ethyl linker between pyrazole and the heterocycle.

- Implications: Direct conjugation between pyrazole and pyridine may enhance π-π stacking interactions in crystal packing.

Research Findings and Data Gaps

- Synthetic Utility : The bromine atom in the target compound positions it as a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura), analogous to Compound D, which was synthesized via similar methodologies .

Biological Activity

1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one is a heterocyclic compound that has garnered interest for its potential biological activities. This compound features a pyrazole ring substituted with a bromine atom, which is linked to a pyrrolidinone moiety via an ethyl chain. Its unique structure positions it as a candidate for various pharmacological applications, particularly in medicinal chemistry and materials science.

| Property | Value |

|---|---|

| IUPAC Name | 1-[2-(4-bromopyrazol-1-yl)ethyl]pyrrolidin-2-one |

| Molecular Formula | C₉H₁₂BrN₃O |

| Molecular Weight | 258.12 g/mol |

| CAS Number | 1342834-84-7 |

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to therapeutic effects in conditions such as inflammation and cancer.

- Receptor Binding : The presence of the bromine atom enhances the compound's ability to bind to biological targets, potentially increasing its efficacy in treating neurological disorders and other diseases.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including those similar to this compound, demonstrate significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Pyrazole derivatives have been associated with the inhibition of cyclooxygenases (COX), which are key enzymes involved in inflammation. For example, compounds similar to this one have shown promising results in reducing edema in animal models .

Neuroprotective Properties

Given its structural similarities to known neuroprotective agents, this compound may also be explored for its potential in treating neurodegenerative diseases. The bromine substitution could enhance binding affinity to neurological receptors, promoting neuroprotection .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

- Antibacterial Study : A study focused on a series of pyrazole derivatives found that specific modifications, such as halogen substitutions (like bromine), significantly improved antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Activity : Research on pyrazole compounds indicated that certain derivatives could inhibit TNF-alpha and IL-6 production effectively, demonstrating their potential as anti-inflammatory agents .

- Neuropharmacological Studies : Investigations into the neuroprotective effects of pyrazole derivatives have highlighted their ability to modulate neurotransmitter systems, suggesting their use in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| 1-(2-(4-chloro-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one | Moderate | Low |

| 1-(2-(4-fluoro-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one | High | Moderate |

| This compound | High | High |

The presence of the bromine atom in this compound enhances its biological activity compared to other halogenated derivatives.

Q & A

Q. Mitigation Strategies :

- Use low-temperature DSC (Differential Scanning Calorimetry) to identify exothermic side reactions.

- Validate purity via HPLC (C18 column, acetonitrile/water gradient).

Advanced: How to resolve structural data discrepancies between NMR and crystallography?

Methodological Answer:

- SHELX Refinement : Input crystallographic data (e.g., .cif files) into SHELXL for bond-length/angle analysis. Compare with DFT-calculated geometries (e.g., Gaussian 16) .

- Dynamic NMR : For flexible substituents (e.g., ethyl linker), use variable-temperature NMR to assess conformational exchange broadening .

Example : A 0.1 Å deviation in C–Br bond length between XRD and DFT suggests crystal-packing effects.

Advanced: What strategies stabilize the bromopyrazole moiety during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.